3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid
CAS No.: 40763-04-0
Cat. No.: VC3874864
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40763-04-0 |
---|---|
Molecular Formula | C12H12O3 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C12H12O3/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) |
Standard InChI Key | VRTTTXHRPSGHSZ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O |
Canonical SMILES | CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran family, characterized by a fused benzene and furan ring system. Its IUPAC name, 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid, reflects the positions of three methyl groups (-CH₃) at carbons 3, 5, and 6 of the benzofuran core, alongside a carboxylic acid (-COOH) group at position 2 . The molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₂O₃ | |
Molecular Weight | 204.22 g/mol | |
SMILES | CC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C | |
InChI Key | VJKQDNBXKMSKKV-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π interactions, which may influence its reactivity in synthetic applications . Its closest structural analogs include 3,6,7-trimethyl-benzofuran-2-carboxylic acid (CAS 878417-05-1), which differs only in methyl group placement, highlighting the importance of substitution patterns in benzofuran chemistry .
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) for 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid remains unpublished, related benzofurans exhibit characteristic signals. For example, the carbonyl group in the carboxylic acid moiety typically appears near 1700 cm⁻¹ in IR spectra, while methyl protons resonate between δ 2.1–2.5 ppm in ¹H NMR . Stereochemical considerations, such as the R-configuration observed in blumenol C (a bis-nor-isoprenoid from Morinda citrifolia), suggest potential chiral centers in analogous compounds .
Synthesis and Production
Synthetic Routes
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Cyclization of phenolic precursors: Acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives forms the benzofuran core .
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Oxidative coupling: Transition metal-mediated coupling of substituted furans and benzaldehydes .
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Post-functionalization: Methylation of hydroxyl or carboxyl groups on preformed benzofurans .
The trimethyl substitution pattern likely requires regioselective methylation steps, possibly using methyl iodide or dimethyl sulfate under basic conditions .
Industrial and Laboratory Availability
The compound is marketed by specialty chemical suppliers, primarily for research purposes. Pricing varies significantly by quantity and purity:
Supplier | Purity | Quantity | Price (USD) | Source |
---|---|---|---|---|
TRC | 95% | 50 mg | 90 | |
American Custom Chemicals | 95% | 5 mg | 504.13 | |
AK Scientific | 95% | 1 g | 743 |
These figures reflect its niche status and the challenges of large-scale production.
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